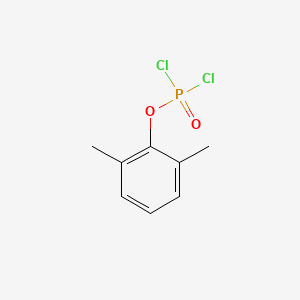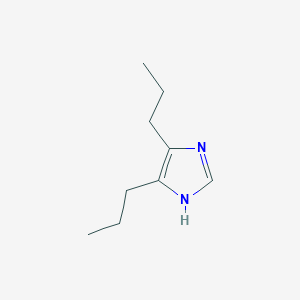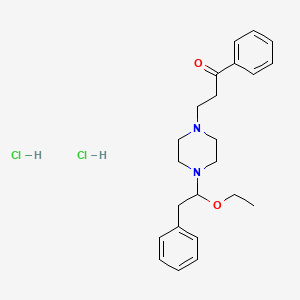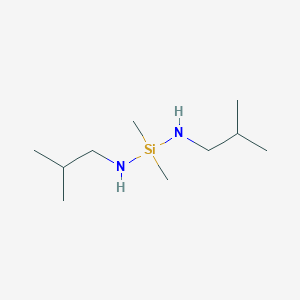
1,1-Dimethyl-N,N'-bis(2-methylpropyl)silanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-N,N’-bis(2-methylpropyl)silanediamine is a chemical compound with the molecular formula C10H26N2Si and a molecular weight of 202.41234 g/mol . This compound is part of the silanediamine family, characterized by the presence of silicon and nitrogen atoms in its structure. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,1-Dimethyl-N,N’-bis(2-methylpropyl)silanediamine typically involves the reaction of dimethylchlorosilane with 2-methylpropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Análisis De Reacciones Químicas
1,1-Dimethyl-N,N’-bis(2-methylpropyl)silanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1-Dimethyl-N,N’-bis(2-methylpropyl)silanediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-based biomaterials.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-N,N’-bis(2-methylpropyl)silanediamine involves its interaction with molecular targets such as enzymes and receptors. The silicon atom in the compound can form stable bonds with other atoms, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
1,1-Dimethyl-N,N’-bis(2-methylpropyl)silanediamine can be compared with other silanediamines, such as:
- 1,1-Dimethyl-N,N’-bis(2-ethylpropyl)silanediamine
- 1,1-Dimethyl-N,N’-bis(2-butylpropyl)silanediamine
These compounds share similar structural features but differ in the length and branching of their alkyl groups. The unique properties of 1,1-Dimethyl-N,N’-bis(2-methylpropyl)silanediamine, such as its specific reactivity and stability, make it distinct from its analogs .
Propiedades
Número CAS |
18001-48-4 |
|---|---|
Fórmula molecular |
C10H26N2Si |
Peso molecular |
202.41 g/mol |
Nombre IUPAC |
N-[dimethyl-(2-methylpropylamino)silyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H26N2Si/c1-9(2)7-11-13(5,6)12-8-10(3)4/h9-12H,7-8H2,1-6H3 |
Clave InChI |
LRUPMWRQBQZVOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN[Si](C)(C)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


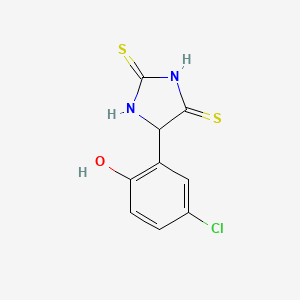
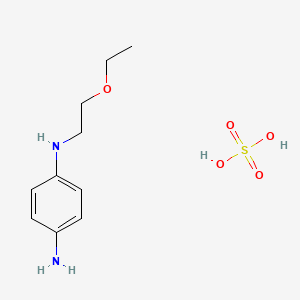
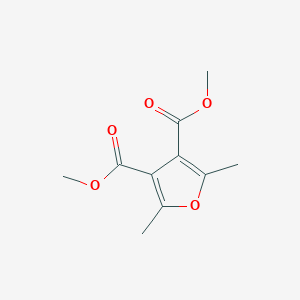
![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
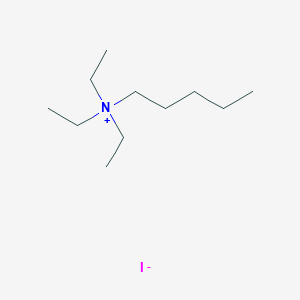
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)
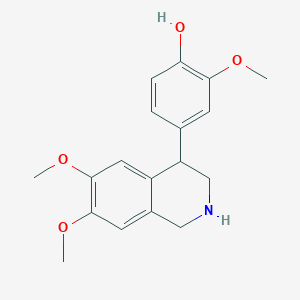
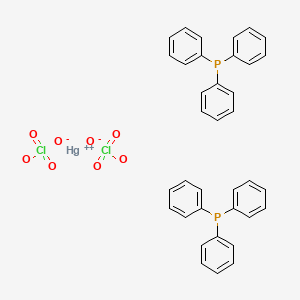
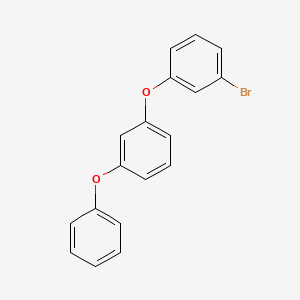
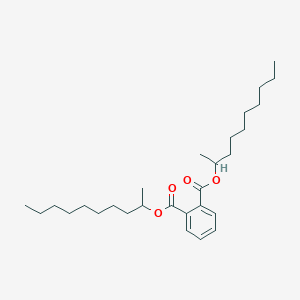
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
